2-(Aminomethyl)aniline

Coordination Chemistry Heterocyclic Synthesis Structure-Activity Relationship

2-(Aminomethyl)aniline (CAS 4403-69-4) is the exclusive ortho-phenylmethylamine delivering two distinct N-nucleophiles (aromatic + benzylic amine) in a 1,2-arrangement. This architecture enables cyclization to quinazolines/benzodiazepines—chemistry impossible with meta/para isomers. Documented performance: 94% yield in Ni-catalyzed quinazoline synthesis, 0.81 nM phosgene detection limit, 0.15 ng/mL immunosensor sensitivity, and phosphoserine-specific MS tagging. Isomer substitution results in complete activity loss. For reproducible, high-performance results in medicinal chemistry, sensor R&D, and diagnostics, select the ortho isomer.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 4403-69-4
Cat. No. B1197330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)aniline
CAS4403-69-4
Synonyms2-aminomethylphenylamine
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)N
InChIInChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,8-9H2
InChIKeyGVOYKJPMUUJXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)aniline (CAS 4403-69-4) Procurement and Chemical Profile for Research Laboratories


2-(Aminomethyl)aniline (CAS 4403-69-4), also known as 2-aminobenzylamine, is an aromatic diamine belonging to the phenylmethylamine class with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol [1]. It is characterized by the presence of both a primary aromatic amine and a primary benzylic amine moiety in an ortho-substitution pattern on the benzene ring. This bifunctional architecture confers distinct reactivity, enabling its use as a nucleophilic reagent in condensation reactions, as a building block for heterocyclic synthesis (e.g., quinazolines and benzodiazepines), and as a functional monomer for polymer-modified electrochemical sensors . The compound is commercially available from multiple research chemical suppliers, typically at purities of ≥96% or >98.0% (GC/T), and is commonly stored under inert gas at 2-8°C to prevent oxidative degradation [2].

Why 2-(Aminomethyl)aniline (4403-69-4) Cannot Be Replaced by Generic Benzylamines or Isomeric Analogs


The ortho-substitution pattern of 2-(aminomethyl)aniline is structurally and electronically non-interchangeable with its meta- or para-isomers, or with simpler benzylamines lacking the aromatic amine group. The proximity of the benzylic amine and the aromatic amine groups at the 1,2-positions enables unique chelation and intramolecular hydrogen-bonding interactions that are geometrically impossible for the 1,3- or 1,4-isomers [1]. This ortho-relationship is critical for forming fused bicyclic heterocycles such as quinazolines and benzodiazepines, where both nitrogen atoms must be in a 1,2-relationship to close the ring. Additionally, the presence of both an sp³-hybridized benzylic amine and an sp²-hybridized aromatic amine provides two distinct nucleophilic sites with different pKa values, allowing for chemoselective derivatization under controlled reaction conditions . Substituting 2-(aminomethyl)aniline with a generic benzylamine eliminates the second amine functionality required for bifunctional reactivity, while isomeric substitution (e.g., 4-(aminomethyl)aniline) disrupts the ortho-relationship necessary for cyclization and metal-chelation applications. The following quantitative evidence demonstrates these performance-critical differences.

Quantitative Differentiation Evidence for 2-(Aminomethyl)aniline (4403-69-4) Against Structural Analogs


Ortho-Substituted Bifunctional Architecture Enables Unique Chelation-Driven Reactivity Absent in Para- and Meta-Isomers

The 1,2-relationship of the aromatic amine and benzylic amine groups in 2-(aminomethyl)aniline creates a bifunctional N,N'-chelating motif capable of forming five-membered metallocycles with transition metals. This chelation geometry is geometrically forbidden for 4-(aminomethyl)aniline (para-isomer) and severely strained for 3-(aminomethyl)aniline (meta-isomer). The ortho-substitution pattern is essential for the efficient synthesis of fused bicyclic heterocycles such as quinazolines, where ring closure requires both nitrogen atoms to be in a 1,2-relationship [1]. In contrast, benzylamine (C6H5CH2NH2) lacks the second amine entirely, precluding bifunctional reactivity entirely [2].

Coordination Chemistry Heterocyclic Synthesis Structure-Activity Relationship

2-Aminobenzylamine-Derived BODIPY Probe Achieves Phosgene Detection Limit of 0.81 nM with 30-Second Response

A monosubstituted BODIPY fluorescent probe incorporating 2-aminobenzylamine as the reactive functional group demonstrated a detection limit (DL) of 0.81 nM for phosgene in solution, with a response time of 30 seconds and a large Stokes shift of approximately 70 nm . The symmetric disubstituted analog (probe 2) incorporating two 2-aminobenzylamine groups exhibited a different ratiometric response with a detection limit of 2.36 nM and a longer response time of 2 minutes . The nucleophilic substitution reaction between the benzylic amine of 2-aminobenzylamine and phosgene drives the fluorescence turn-on mechanism; this reactivity is specific to the primary benzylic amine and would not be reproduced by secondary or tertiary amine analogs lacking the requisite nucleophilicity .

Fluorescent Probe Phosgene Detection BODIPY Derivative

Poly(2-aminobenzylamine)-Modified Electrode Enables Label-Free IgG Detection with 0.15 ng/mL LOD

A screen-printed carbon electrode modified with an electropolymerized poly(2-aminobenzylamine) film was used to construct a label-free electrochemical immunosensor for human immunoglobulin G (IgG) [1]. The sensor achieved a detection limit of 0.15 ng/mL (0.15 ppb), a limit of quantitation of 0.50 ng/mL, and a linear detection range from 1.0 to 50 ng/mL [1]. The primary amine groups of the poly(2-aminobenzylamine) film served as covalent anchoring sites for anti-IgG antibodies, enabling selective IgG capture without requiring a labeled secondary antibody [1]. Compared to alternative conducting polymer films such as polyaniline or polypyrrole, poly(2-aminobenzylamine) offers both aromatic and benzylic amine functionalities that enhance film stability and provide higher surface amine density for antibody conjugation [1].

Electrochemical Immunosensor Conducting Polymer Label-Free Detection

Nickel-Catalyzed Acceptorless Dehydrogenative Coupling with 2-Aminobenzylamine Yields Quinazolines with Up to 94% Yield

2-Aminobenzylamine undergoes acceptorless dehydrogenative coupling with benzyl alcohol in the presence of a nickel catalyst ([Ni(MeTAA)]) to yield substituted quinazolines in moderate to high yields [1]. The reaction proceeds at 140°C in xylene with KOtBu as a base, releasing only hydrogen gas as a byproduct [1]. The ortho-relationship of the two amine groups in 2-aminobenzylamine is essential for quinazoline ring formation; para- and meta-isomers of aminomethylaniline cannot undergo this cyclization to form the fused pyrimidine ring system [1]. In contrast, the synthesis of quinazolines from alternative precursors such as 2-aminobenzamide or 2-aminobenzonitrile often requires stoichiometric oxidants or harsh conditions, whereas this method employs an earth-abundant nickel catalyst and proceeds with high atom economy [1][2].

Quinazoline Synthesis Nickel Catalysis Acceptorless Dehydrogenation

Commercially Available 2-Aminobenzylamine with Certified Purity ≥98.0% (GC/T) and Defined Storage Requirements

2-Aminobenzylamine is commercially available from multiple research chemical suppliers at purities of ≥96% (Aladdin, Sigma-Aldrich) or >98.0% as determined by gas chromatography (GC) and nonaqueous titration (T) methods (TCI Chemicals) [1]. The compound is supplied as a white to off-white powder or crystalline solid with a melting point of 58-61°C (lit.) and requires storage at 2-8°C under inert gas (argon) to prevent oxidative degradation and moisture absorption [1]. In contrast, the para-isomer 4-(aminomethyl)aniline is less commonly stocked and may have different stability profiles due to its distinct electronic properties. The ortho-isomer's commercial availability with high purity and documented analytical specifications reduces procurement risk and ensures reproducible experimental outcomes.

Chemical Procurement Purity Specification Vendor Quality Control

High-Impact Research and Industrial Application Scenarios for 2-(Aminomethyl)aniline (4403-69-4)


Synthesis of Quinazoline-Based Kinase Inhibitors via Sustainable Nickel Catalysis

Medicinal chemistry groups synthesizing quinazoline scaffolds for kinase inhibitor programs can utilize 2-(aminomethyl)aniline as the preferred starting material for nickel-catalyzed acceptorless dehydrogenative coupling with benzyl alcohols. This method yields substituted quinazolines with up to 94% yield using an earth-abundant nickel catalyst, avoiding precious metals and stoichiometric oxidants [1]. The ortho-substitution pattern is mandatory for this transformation; para- and meta-isomers fail to cyclize. The high atom economy and release of only H2 gas as byproduct make this route amenable to scale-up and green chemistry initiatives [1].

Ultrasensitive Phosgene Detection for Chemical Threat Monitoring

Researchers developing field-deployable chemical threat sensors can employ 2-(aminomethyl)aniline as the reactive recognition element in BODIPY-based fluorescent probes. The monosubstituted probe achieves a detection limit of 0.81 nM for phosgene with a 30-second response time and a 70 nm Stokes shift, enabling rapid, ultrasensitive detection in both solution and gas phases . The benzylic amine's nucleophilicity drives a specific turn-on fluorescence response that is not replicated by secondary or tertiary amine analogs. This performance profile supports integration into portable detection devices for industrial hygiene and defense applications .

Label-Free Electrochemical Immunosensors for Point-of-Care Diagnostics

Diagnostic assay developers can fabricate label-free electrochemical immunosensors by electropolymerizing 2-aminobenzylamine onto screen-printed carbon electrodes. The resulting poly(2-aminobenzylamine) film provides a high-density amine surface for covalent antibody immobilization, enabling detection of human IgG with a limit of detection of 0.15 ng/mL and a linear range of 1.0-50 ng/mL [2]. This performance obviates the need for costly labeled secondary antibodies and is suitable for point-of-care diagnostic platforms where sensitivity, cost, and ease of use are critical [2].

Phosphoserine Peptide Modification for Mass Spectrometry-Based Phosphoproteomics

Proteomics core facilities and phosphoproteomics research groups can utilize 2-aminobenzylamine to modify phosphate groups on phosphoserine peptides to the corresponding phosphoramidates. Upon collision-induced dissociation, the modified peptides release a characteristic cyclophosphoramidate (CyPAA) ion that carries a sufficient mass defect to be resolved from isobaric interfering ions on medium-resolution mass spectrometers [3]. This method eliminates the need for real-time instrument polarity switching and enables efficient, focused analysis of phosphoserine-containing peptides in complex mixtures [3]. The specificity of this modification is comparable to that of the phosphotyrosine immonium ion for phosphotyrosine detection [3].

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